molecular formula C14H12N2O2 B2860625 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol CAS No. 299199-33-0

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B2860625
CAS No.: 299199-33-0
M. Wt: 240.262
InChI Key: HZQSKEJQWAPHOA-UHFFFAOYSA-N
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Description

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to the benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . The catalyst can be easily separated and reused for multiple runs.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, ionic liquid catalysts, and other advanced techniques to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.

Properties

IUPAC Name

4-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-2-4-11-13(6-8)18-14(16-11)10-7-9(15)3-5-12(10)17/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSKEJQWAPHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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